(2E)-2-[(1-ethyl-5-methoxy-1H-indol-3-yl)methylidene]-3-oxo-2,3-dihydro-1-benzofuran-6-yl 4-methylbenzoate
Description
The compound “(2E)-2-[(1-ethyl-5-methoxy-1H-indol-3-yl)methylidene]-3-oxo-2,3-dihydro-1-benzofuran-6-yl 4-methylbenzoate” is a structurally complex molecule featuring an indole moiety fused with a benzofuran ring system and a 4-methylbenzoate ester group. The indole scaffold is notable for its prevalence in bioactive natural products and pharmaceuticals, often contributing to interactions with biological targets such as enzymes or receptors .
Properties
Molecular Formula |
C28H23NO5 |
|---|---|
Molecular Weight |
453.5 g/mol |
IUPAC Name |
[(2E)-2-[(1-ethyl-5-methoxyindol-3-yl)methylidene]-3-oxo-1-benzofuran-6-yl] 4-methylbenzoate |
InChI |
InChI=1S/C28H23NO5/c1-4-29-16-19(23-14-20(32-3)10-12-24(23)29)13-26-27(30)22-11-9-21(15-25(22)34-26)33-28(31)18-7-5-17(2)6-8-18/h5-16H,4H2,1-3H3/b26-13+ |
InChI Key |
SEIGJZAUBUNLRT-LGJNPRDNSA-N |
Isomeric SMILES |
CCN1C=C(C2=C1C=CC(=C2)OC)/C=C/3\C(=O)C4=C(O3)C=C(C=C4)OC(=O)C5=CC=C(C=C5)C |
Canonical SMILES |
CCN1C=C(C2=C1C=CC(=C2)OC)C=C3C(=O)C4=C(O3)C=C(C=C4)OC(=O)C5=CC=C(C=C5)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2E)-2-[(1-ethyl-5-methoxy-1H-indol-3-yl)methylidene]-3-oxo-2,3-dihydro-1-benzofuran-6-yl 4-methylbenzoate typically involves multi-step organic reactions. The process may start with the preparation of the indole and benzofuran intermediates, followed by their coupling under specific conditions to form the final compound. Common reagents used in these reactions include acids, bases, and various catalysts to facilitate the formation of the desired bonds.
Industrial Production Methods
Industrial production of this compound would likely involve optimizing the synthetic route for scalability, yield, and cost-effectiveness. This could include the use of continuous flow reactors, advanced purification techniques, and automation to ensure consistent quality and efficiency.
Chemical Reactions Analysis
Types of Reactions
(2E)-2-[(1-ethyl-5-methoxy-1H-indol-3-yl)methylidene]-3-oxo-2,3-dihydro-1-benzofuran-6-yl 4-methylbenzoate: can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of certain atoms within the molecule.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions to replace specific atoms or groups.
Common Reagents and Conditions
Common reagents for these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired outcomes.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield hydroxylated derivatives, while reduction could produce more saturated analogs.
Scientific Research Applications
(2E)-2-[(1-ethyl-5-methoxy-1H-indol-3-yl)methylidene]-3-oxo-2,3-dihydro-1-benzofuran-6-yl 4-methylbenzoate: has several applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Biology: The compound’s structure allows it to interact with various biological targets, making it useful in studying biochemical pathways.
Medicine: Its potential therapeutic properties are explored for developing new drugs.
Industry: The compound can be used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of (2E)-2-[(1-ethyl-5-methoxy-1H-indol-3-yl)methylidene]-3-oxo-2,3-dihydro-1-benzofuran-6-yl 4-methylbenzoate involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins, leading to modulation of biochemical pathways. The exact pathways and targets depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Analogues
Indole Derivatives with Antimicrobial Activity ():
- Compound 4 from Amanita hemibaphasubsp.javanica (an indole-containing natural product) demonstrated potent antibacterial activity against H. pylori (80.5% inhibition at 100 µM; MIC₅₀ = 72 µM). The indole core is critical for binding to bacterial targets, likely disrupting membrane integrity or enzyme function .
- Comparison: The target compound’s indole moiety and conjugated system may similarly enhance antimicrobial activity. However, the presence of the 4-methylbenzoate ester could alter solubility or bioavailability compared to simpler indole derivatives.
Its mechanism involves modulation of oxidative stress pathways . Comparison: While structurally distinct (sulforaphane is sulfur-containing), the target compound’s benzofuran and ester groups may similarly interact with enzymatic targets. However, its larger molecular weight and lipophilic ester group might limit tissue penetration compared to sulforaphane.
Data Table: Comparative Bioactivity Profiles
Key Structural and Functional Differences
- Lipophilicity vs. Hydrophilicity: The target compound’s 4-methylbenzoate ester increases lipophilicity compared to simpler indoles (e.g., Compound 4) or polar molecules like sulforaphane. This may enhance membrane permeability but reduce aqueous solubility.
- Target Specificity: Indole derivatives often target microbial enzymes or DNA, whereas sulforaphane modulates oxidative stress pathways.
- Synthetic vs. Natural Origin: Unlike naturally derived compounds (e.g., sulforaphane, Compound 4), the target compound’s complex structure suggests synthetic origin, which may offer advantages in stability and scalability.
Research Implications and Limitations
- Antimicrobial Screening: Testing against H. pylori or similar pathogens, leveraging methodologies from .
- Enzyme Inhibition Assays: Investigating effects on cartilage-degrading enzymes, as seen in sulforaphane studies .
- Pharmacokinetic Studies: Assessing solubility and bioavailability challenges posed by the ester group.
Limitations: The absence of direct experimental data on the target compound necessitates cautious extrapolation from structural analogs. Future work should prioritize synthesis and empirical validation.
Biological Activity
The compound (2E)-2-[(1-ethyl-5-methoxy-1H-indol-3-yl)methylidene]-3-oxo-2,3-dihydro-1-benzofuran-6-yl 4-methylbenzoate is a complex organic molecule that integrates multiple functional groups, including an indole moiety and a benzofuran core. These structural features suggest significant potential for diverse biological activities, particularly in pharmacology.
Structural Characteristics
This compound's structure can be broken down into key components:
- Indole Moiety : Known for its role in various biological systems and pharmacological effects.
- Benzofuran Core : Associated with antimicrobial and anticancer properties.
- Benzoate Group : Enhances solubility and biological activity.
The molecular formula is with a molecular weight of 425.48 g/mol.
Biological Activities
Research indicates that compounds with similar structural features often exhibit a range of biological activities. Below are some notable activities associated with this compound:
Anticancer Activity
Indole derivatives are frequently studied for their anticancer properties. The presence of the indole structure in this compound suggests potential effectiveness against various cancer cell lines. In vitro studies have shown that related compounds can induce apoptosis in cancer cells, inhibit proliferation, and disrupt cell cycle progression.
Antimicrobial Properties
The benzofuran component is recognized for its antimicrobial activity. Compounds with this structure have been reported to exhibit efficacy against a variety of pathogens, including bacteria and fungi.
Anti-inflammatory Effects
The benzoate moiety may contribute to anti-inflammatory properties, as seen in related compounds that modulate inflammatory pathways and cytokine release.
The mechanism of action for this compound likely involves interaction with specific biological targets such as enzymes or receptors. The indole ring may facilitate binding to targets involved in signal transduction pathways, leading to altered cellular responses.
Comparative Analysis with Similar Compounds
To better understand the potential of this compound, it is useful to compare it with structurally similar compounds:
| Compound Name | Structural Features | Notable Biological Activity |
|---|---|---|
| 5-Methoxyindole | Indole nucleus | Anticancer |
| Benzofuran Derivatives | Benzofuran core | Antimicrobial |
| Indomethacin | Indole structure with carboxylic acid | Anti-inflammatory |
This table highlights how the unique combination of both indole and benzofuran structures may enhance the pharmacological profile of (2E)-2-[(1-ethyl-5-methoxy-1H-indol-3-yl)methylidene]-3-oxo-2,3-dihydro-1-benzofuran-6-yl 4-methylbenzoate compared to other compounds.
Case Studies and Experimental Findings
While specific case studies on this exact compound may be limited, research on related indole and benzofuran derivatives provides insights into its potential efficacy. For instance:
- Indole Derivatives : Studies have shown that certain indole-based compounds can inhibit tumor growth in xenograft models, demonstrating their potential as anticancer agents.
- Benzofuran Compounds : Research has indicated that benzofuran derivatives possess significant antibacterial activity against resistant strains of bacteria.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
